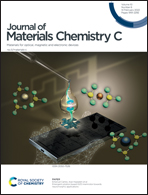Construction of Mn0.5Zn0.5Fe2O4 modified TiO2 nanotube array nanocomposite electrodes and their photoelectrocatalytic performance in the degradation of 2,4-DCP†
Journal of Materials Chemistry C Pub Date: 2015-05-08 DOI: 10.1039/C5TC01008J
Abstract
An ultrasound-assisted impregnation deposition technique was adopted to construct Mn0.5Zn0.5Fe2O4 nanoparticles on TiO2 nanotube arrays (NTAs) which were prepared by electrochemical anodization in a hydrofluoric acid system. The Mn0.5Zn0.5Fe2O4 nanoparticles were found to successfully deposit on the surface of the highly oriented TiO2 NTAs causing no damage to the ordered structure of the nanotubes. The as-prepared Mn0.5Zn0.5Fe2O4/TiO2 NTAs exhibited much improved photoelectrochemical capability. Compared with pure TiO2 NTAs, a more than 2.36-fold enhancement in photo-current density and a 2.17-fold enhancement in photo-conversion efficiency of the Mn0.5Zn0.5Fe2O4/TiO2 NTAs were achieved. The photoelectrocatalytic (PEC) activities of Mn0.5Zn0.5Fe2O4/TiO2 NTAs were evaluated by the degradation of toxic 2,4-dichlorophenol (2,4-DCP) in aqueous solution under simulated sun light irradiation. The experimental results indicated that the heterostructure photoelectrode showed much higher PEC activity than the pure TiO2 NTAs for the degradation of 2.4-DCP under simulated sun light irradiation. In addition, electron spin resonance examination confirmed that the photogenerated active species (˙OH and ˙O2−) were involved in the PEC degradation of 2,4-DCP. A mechanism accounting for the enhanced PEC activity of the Mn0.5Zn0.5Fe2O4/TiO2 NTAs was proposed. The enhanced PEC activity of the nanocomposite electrode could be attributed to the synergistic effects between the lowered electron–hole recombination rate by the applied bias and the wider spectral response promoted by the Mn0.5Zn0.5Fe2O4 component.

Recommended Literature
- [1] Efficient inhibition of colorectal peritoneal carcinomatosis by drug loaded micelles in thermosensitive hydrogel composites†
- [2] Nuclear quadrupole resonance studies of boron–chlorine compounds. Part I. Boron trichloride and the phenylboron chlorides
- [3] A bifunctional catalyst based on Nb and V oxides over alumina: oxidative cleavage of crude glycerol to green formic acid†
- [4] A novel synthesis of neopentylbenzenes
- [5] Structural insights into the multinuclear speciation of tetravalent cerium in the tri-n-butyl phosphate–n-dodecane solvent extraction system†
- [6] Achieving near-infrared emission in platinum(ii) complexes by using an extended donor–acceptor-type ligand†
- [7] Fast photocatalytic degradation of congo red using CoO-doped β-Ga2O3 nanostructures†
- [8] Front cover
- [9] Hypericin-loaded lipid nanocapsules for photodynamic cancer therapy in vitro†
- [10] Surface charge modulation enhanced high stability of gold oxidation intermediates for electrochemical glucose sensors†










